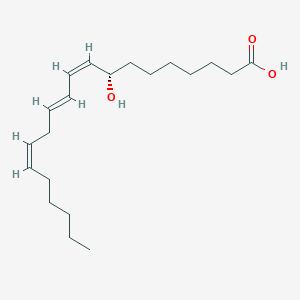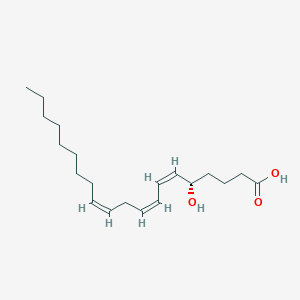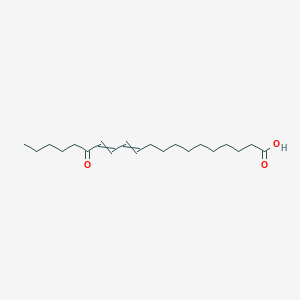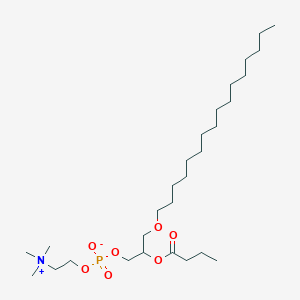
Butanoyl PAF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoyl PAF, also known as 1-O-hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine, is a platelet-activating factor (PAF) analog. Platelet-activating factors are potent phospholipid mediators involved in various inflammatory processes. This compound is a product of the oxidative decomposition of 2-arachidonoyl phospholipids and is known to be less potent than PAF but more abundant in oxidized low-density lipoproteins (LDL) .
准备方法
Butanoyl PAF can be synthesized through the oxidation of LDL. The process involves the oxidation of LDL with inactivated PAF-acetylhydrolase (PAF-AH), resulting in the formation of this compound as a major component . The synthetic route typically involves the use of reverse-phase high-performance liquid chromatography (HPLC) purification and electrospray ionization-mass spectrometry (ESI-MS) analysis to isolate and identify the compound .
化学反应分析
Butanoyl PAF undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of LDL leads to the formation of this compound, which acts as a ligand for oxidized lipid receptors and peroxisome proliferator-activated receptors . Common reagents used in these reactions include copper ions (Cu^2+) and exogenous 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) . The major products formed from these reactions are oxidized phospholipids with PAF-like structures .
科学研究应用
Butanoyl PAF has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the oxidative decomposition of phospholipids and the formation of bioactive lipid molecules . In biology, it is used to investigate the role of PAF analogs in inflammatory processes and oxidative stress . In medicine, this compound is studied for its potential role in atherosclerosis and other inflammatory diseases . In industry, it is used in the development of lipid-based pharmaceuticals and as a research tool for studying lipid metabolism .
作用机制
Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled receptor involved in inflammatory responses . The binding of this compound to the PAF receptor activates various intracellular signaling pathways, leading to the production of inflammatory cytokines and the activation of the inflammasome . This process involves the activation of nucleotide-binding domain, leucine-rich-repeat-containing proteins (NLRs) and the release of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) .
相似化合物的比较
Butanoyl PAF is similar to other PAF analogs, such as butenoyl PAF and C16:0 PAF . it is unique in its higher abundance in oxidized LDL compared to PAF . Other similar compounds include 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF) and other oxidized phospholipids with PAF-like structures . This compound is less potent than PAF but is more abundant in oxidized LDL, making it a physiologically relevant bioactive molecule .
属性
分子式 |
C28H58NO7P |
|---|---|
分子量 |
551.7 g/mol |
IUPAC 名称 |
(2-butanoyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3 |
InChI 键 |
UVHUBDICYDPLIO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


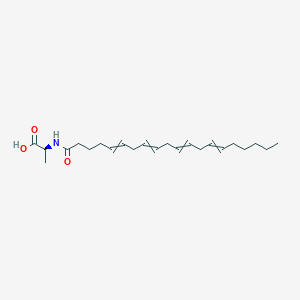
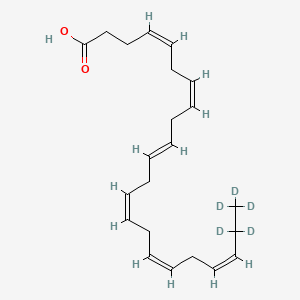
![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
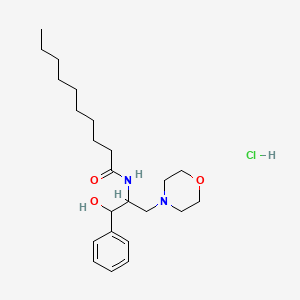
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
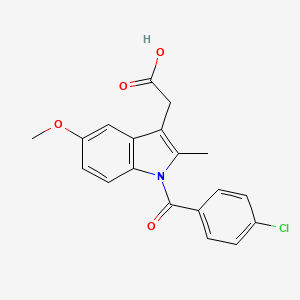
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
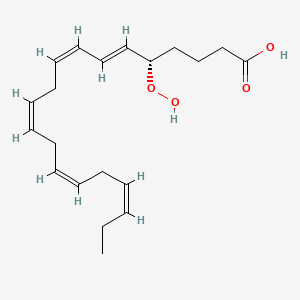

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
